molecular formula C23H21F2N3O4S2 B2917135 N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-09-0

N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2917135
CAS No.: 851783-09-0
M. Wt: 505.55
InChI Key: OJTSPXHYWIRDRE-UHFFFAOYSA-N
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Description

N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H21F2N3O4S2 and its molecular weight is 505.55. The purity is usually 95%.
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Scientific Research Applications

  • Cytotoxicity and Carbonic Anhydrase Inhibition :

    • A study by Gul et al. (2016) explored sulfonamides for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, potentially crucial for anti-tumor studies. This indicates the compound's potential use in cancer research, particularly in targeting tumor cells and enzymes like carbonic anhydrase.
  • Anti-Inflammatory, Antioxidant, and Anticancer Properties :

    • In another study, Küçükgüzel et al. (2013) synthesized derivatives showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. One specific compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain.
  • Bioactivity in Synthesized Sulfonamides :

    • A study by Gul et al. (2016) synthesized similar sulfonamides and investigated their cytotoxic and carbonic anhydrase inhibitory effects. They found one compound with high tumor selectivity, making it a lead compound for developing novel anticancer agents.
  • Potential in Anticancer and Radiosensitizing Applications :

    • Ghorab et al. (2015), in their study, synthesized novel sulfonamide derivatives and evaluated their in-vitro anticancer activity against human tumor liver cell line (HEPG-2). Some compounds showed higher activity than doxorubicin, a standard anticancer drug, indicating their potential as effective anticancer agents. (Ghorab et al., 2015)
  • Fluorescence Quenching and Metal Ion Detection :

    • Bozkurt and Gul (2019) investigated the fluorescence quenching process of a new pyrazoline derivative with aniline in different solvents. This study indicates the potential use of such compounds in fluorescence-based sensing and detection applications. (Bozkurt & Gul, 2019)
  • Synthesis and Antimicrobial Evaluation :

    • A study by Alsaedi et al. (2019) synthesized novel pyrazolo[1,5-a]pyrimidine ring systems with sulfonamide groups and evaluated their antimicrobial activities. This suggests a potential application in developing new antimicrobial agents. (Alsaedi et al., 2019)

Properties

IUPAC Name

N-[3-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-8-4-5-16(14-20)22-15-23(17-6-3-7-19(25)13-17)28(26-22)34(31,32)21-11-9-18(24)10-12-21/h3-14,23,27H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTSPXHYWIRDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.